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molecular formula C10H7NO2S B8660896 2-Ethanethioylisoindoline-1,3-dione

2-Ethanethioylisoindoline-1,3-dione

Cat. No. B8660896
M. Wt: 205.23 g/mol
InChI Key: NJTUCDUDNYPIIM-UHFFFAOYSA-N
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Patent
US07378447B2

Procedure details

To a mixture of thioacetamide (10.04 g, 133.6 mmol) and potassium carbonate (45.80 g, 331.4 mmol) in 100 mL tetrahydrofuran at 0° C. add phthaloyl chloride (28.49 g, 140.3 mmol) dropwise. Raise the reaction temperature to 25° C. after 2 hours and allow it to stir for an additional 2 hours before cooling the reaction mixture to 0° C. again. Quench the reaction by adding 125 mL of ice water dropwise. Extract the reaction mixture with EtOAc (2×). Dry the organic layer with magnesium sulfate and remove the solvent in vacuo to yield 3.7 g of 2-thioacetylisoindole-1,3-dione as a crude reddish solid. See also J. Org. Chem. 1997, 62, 3808-3809. 1H NMR (CDCl3) δ 8.00 (2 H, m), 7.82 (2 H, m), 3.10 (3 H, s).
Quantity
10.04 g
Type
reactant
Reaction Step One
Quantity
45.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
28.49 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
125 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH2:4])(=[S:3])[CH3:2].C(=O)([O-])[O-].[K+].[K+].[C:11](Cl)(=[O:21])[C:12]1[C:13](=[CH:17][CH:18]=[CH:19][CH:20]=1)[C:14](Cl)=[O:15]>O1CCCC1>[C:1]([N:4]1[C:14](=[O:15])[C:13]2[C:12](=[CH:20][CH:19]=[CH:18][CH:17]=2)[C:11]1=[O:21])(=[S:3])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
10.04 g
Type
reactant
Smiles
C(C)(=S)N
Name
Quantity
45.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
28.49 g
Type
reactant
Smiles
C(C=1C(C(=O)Cl)=CC=CC1)(=O)Cl
Step Three
Name
ice water
Quantity
125 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
to stir for an additional 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
before cooling the reaction mixture to 0° C. again
CUSTOM
Type
CUSTOM
Details
Quench
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
Extract the reaction mixture with EtOAc (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
remove the solvent in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=S)N1C(C2=CC=CC=C2C1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: CALCULATEDPERCENTYIELD 13.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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